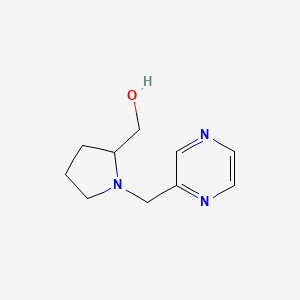

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol

Description

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a pyrazin-2-ylmethyl group at the nitrogen atom and a hydroxymethyl group at the C2 position.

Properties

IUPAC Name |

[1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-10-2-1-5-13(10)7-9-6-11-3-4-12-9/h3-4,6,10,14H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUPIQVSNCORNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=NC=CN=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the alkylation of pyrazine with a pyrrolidine derivative, followed by reduction to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyrazin-2-ylmethylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine derivatives, focusing on substituents, synthesis, spectral properties, and inferred chemical behavior.

Key Observations :

- Substituent Diversity : The target compound’s pyrazinylmethyl group contrasts with the sulfonamide (e.g., azido-, nitro-, bromo-substituted) or aryl groups (e.g., diphenyl in ) of analogs. Sulfonamide derivatives are synthesized via sulfonylation, while the target likely requires alkylation, impacting reaction conditions and yields.

- Electronic Effects : Sulfonyl groups are electron-withdrawing, polarizing the pyrrolidine nitrogen, whereas the pyrazinylmethyl group may exhibit electron-deficient aromaticity, influencing reactivity and intermolecular interactions.

Spectral Data Comparison

Spectral properties highlight functional group differences.

Table 2: Key Spectral Features

Key Observations :

- IR : Sulfonamide derivatives exhibit strong S=O stretches (~1350–1120 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) , absent in the target compound. The pyrazine ring in the target introduces distinct C-N stretches.

- NMR : Sulfonamide derivatives show deshielded pyrrolidine protons adjacent to the sulfonyl group (~3.8–4.2 ppm) , whereas the target’s pyrazine ring may cause upfield/downfield shifts depending on proximity.

Physicochemical and Functional Implications

- Solubility : Sulfonamide derivatives (e.g., ) are often polar oils or solids due to sulfonyl groups, while the pyrazine moiety may enhance water solubility via hydrogen bonding.

- Stability : Azido and nitro groups () may confer instability (e.g., azide decomposition), whereas the pyrazine ring is generally stable under ambient conditions.

- Biological Relevance : Sulfonamides are common in pharmaceuticals (e.g., antibacterials), while pyrazine derivatives (e.g., pyrazinamide) are antitubercular agents. The target’s bioactivity remains speculative but warrants exploration.

Biological Activity

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a pyrazine ring and a pyrrolidine moiety , which contribute to its unique interactions with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key interactions include:

- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with biological macromolecules, enhancing its affinity for specific targets.

- π-π Stacking : The pyrazine ring engages in π-π stacking interactions, which can stabilize the binding of the compound to target proteins.

These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazine structure have been shown to enhance anticancer properties by inhibiting key signaling pathways involved in cell proliferation .

- Antimicrobial Properties : Similar compounds within the pyrazine family have demonstrated antimicrobial activities against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups appears to enhance these effects .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 0.01 µM after 72 hours of exposure. The compound's mechanism involved the disruption of cell cycle progression and induction of apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.001 | 80 |

| 0.01 | 50 |

| 0.1 | 30 |

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested against multiple bacterial strains. The results showed that certain modifications improved efficacy against E. coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 5 | E. coli |

| Compound B | 10 | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.